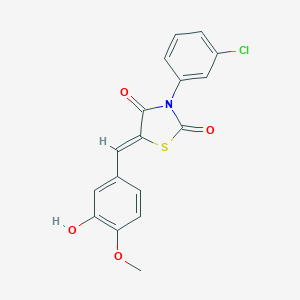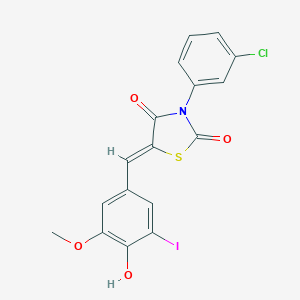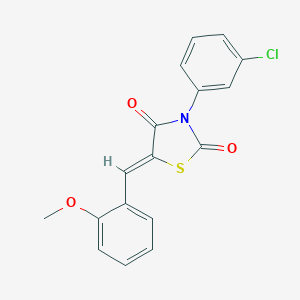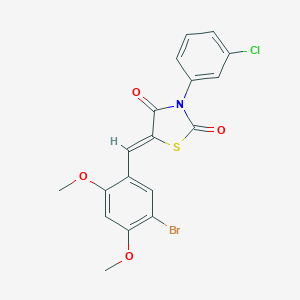![molecular formula C20H11Cl2FN2O2S B301285 3-(2,4-Dichlorophenyl)-5-{[5-(3-fluorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B301285.png)
3-(2,4-Dichlorophenyl)-5-{[5-(3-fluorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dichlorophenyl)-5-{[5-(3-fluorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one is a synthetic compound that belongs to the class of thiazolidinones. It has been found to exhibit a range of biological activities and has been the subject of intense scientific research in recent years. In
Wirkmechanismus
The mechanism of action of 3-(2,4-Dichlorophenyl)-5-{[5-(3-fluorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one is not fully understood. However, it is believed to act by inhibiting various enzymes and pathways involved in the development and progression of various diseases. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-(2,4-Dichlorophenyl)-5-{[5-(3-fluorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(2,4-Dichlorophenyl)-5-{[5-(3-fluorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used to study various diseases and pathways. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for research on 3-(2,4-Dichlorophenyl)-5-{[5-(3-fluorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and diabetes. Another area of interest is its mechanism of action, which is not fully understood. Further research is needed to elucidate the precise mechanisms by which this compound exerts its biological effects. Additionally, there is a need for further studies to determine the safety and toxicity of this compound in humans.
Synthesemethoden
The synthesis of 3-(2,4-Dichlorophenyl)-5-{[5-(3-fluorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one is a multi-step process that involves the reaction of various starting materials. The first step involves the condensation of 2,4-dichlorobenzaldehyde and 3-fluoroacetophenone in the presence of an acid catalyst to form the corresponding chalcone. The chalcone is then reacted with thiosemicarbazide to form the thiazolidinone ring. The final step involves the reaction of the thiazolidinone with formaldehyde to form the imine.
Wissenschaftliche Forschungsanwendungen
3-(2,4-Dichlorophenyl)-5-{[5-(3-fluorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one has been found to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antidiabetic properties. It has been the subject of intense scientific research in recent years, with a particular focus on its potential as a therapeutic agent.
Eigenschaften
Produktname |
3-(2,4-Dichlorophenyl)-5-{[5-(3-fluorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one |
|---|---|
Molekularformel |
C20H11Cl2FN2O2S |
Molekulargewicht |
433.3 g/mol |
IUPAC-Name |
(5Z)-3-(2,4-dichlorophenyl)-5-[[5-(3-fluorophenyl)furan-2-yl]methylidene]-2-imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H11Cl2FN2O2S/c21-12-4-6-16(15(22)9-12)25-19(26)18(28-20(25)24)10-14-5-7-17(27-14)11-2-1-3-13(23)8-11/h1-10,24H/b18-10-,24-20? |
InChI-Schlüssel |
QGPIPWHHNAOCER-WEYXMBDUSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(O2)/C=C\3/C(=O)N(C(=N)S3)C4=C(C=C(C=C4)Cl)Cl |
SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(O2)C=C3C(=O)N(C(=N)S3)C4=C(C=C(C=C4)Cl)Cl |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(O2)C=C3C(=O)N(C(=N)S3)C4=C(C=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(3-Chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301206.png)



![3-(3-Chlorophenyl)-5-[4-(diethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301212.png)

![5-[4-(Allyloxy)-3-bromo-5-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301216.png)



![4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B301222.png)
![Methyl 4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3,5-dioxo-1-pyrazolidinyl)benzoate](/img/structure/B301223.png)
![4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B301224.png)